This compound acts as a glycine transporter-1 (GlyT-1) inhibitor. GlyT-1 is responsible for removing glycine from the synaptic cleft, the space between two nerve cells where communication occurs. By inhibiting GlyT-1, N-(1-Methyl-4-piperidinyl)glycine dihydrochloride increases the concentration of glycine in the synaptic cleft. This, in turn, can enhance signaling through the N-methyl-D-aspartate (NMDA) receptor, a key player in learning, memory, and other brain functions. []
The compound can be classified as an amino acid derivative due to the presence of the glycine moiety, combined with a piperidine ring that is methylated at the nitrogen atom. It can be found in various research contexts, particularly in studies involving neuropharmacology and medicinal chemistry. Its dihydrochloride form indicates that it is a salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.
The synthesis of N-(1-Methyl-4-piperidinyl)glycine dihydrochloride typically involves several steps:
The yield from these processes can vary based on conditions such as temperature, reaction time, and the purity of starting materials .
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride has a complex molecular structure characterized by:
The molecular formula for N-(1-Methyl-4-piperidinyl)glycine dihydrochloride can be represented as . The compound's molecular weight is approximately 211.10 g/mol.
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride participates in various chemical reactions:
These reactions are significant for its application in synthesizing more complex pharmaceutical compounds .
The mechanism of action for N-(1-Methyl-4-piperidinyl)glycine dihydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Research suggests that compounds similar to N-(1-Methyl-4-piperidinyl)glycine have potential therapeutic effects in conditions like anxiety and depression by enhancing synaptic transmission .
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceutical formulations .
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride has several scientific applications:
Its role in drug discovery highlights its importance in developing new therapies for mental health disorders .
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride features a hybrid structure comprising a piperidine ring and a glycine residue. The core scaffold includes:
The molecular formula is C₈H₁₈Cl₂N₂O₂ (MW: 245.15 g/mol), with the canonical SMILES string: Cl.Cl.CN1CCC(CC1)NCC(O)=O [1] [4].
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [(1-Methyl-4-piperidinyl)amino]acetic acid dihydrochloride |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |
| Molecular Weight | 245.15 g/mol |
| Salt Form | Dihydrochloride |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 (including ammonium ions) |
The protonated piperidine nitrogen (pKa ~11) and carboxylic acid group (pKa ~2-4) create a zwitterionic potential at physiological pH. The 4-disubstituted piperidine ring adopts two predominant chair conformations, with the glycine moiety occupying an equatorial position to minimize steric strain. The absence of chiral centers simplifies synthesis but limits stereospecific targeting [4] [7].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4